

An In-depth Technical Guide to 3-Chloro-2-methylanisole

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Compound of Interest

Compound Name: 3-Chloro-2-methylanisole

Cat. No.: B1580867

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Abstract

This technical guide provides a comprehensive overview of **3-Chloro-2-methylanisole** (CAS No. 3260-88-6), a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's core identifiers, physicochemical properties, established synthetic pathways with detailed experimental protocols, key chemical reactions, and its applications. The guide emphasizes the mechanistic rationale behind synthetic strategies and adheres to the highest standards of scientific integrity, supported by authoritative references.

Compound Identification and Core Descriptors

Precise identification is paramount for regulatory compliance, safety, and reproducibility in research. **3-Chloro-2-methylanisole** is systematically identified by several internationally recognized nomenclature and numbering systems.

The IUPAC name, 1-chloro-3-methoxy-2-methylbenzene, unambiguously defines the substitution pattern on the benzene ring.^{[1][2]} However, it is commonly referred to by its trivial name, **3-Chloro-2-methylanisole**, in commercial and laboratory settings. The Chemical Abstracts Service (CAS) has assigned the unique registry number 3260-88-6 to this compound, which is the most reliable identifier for database searches and procurement.^{[1][3][4][5]}

A summary of its primary identifiers is presented in Table 1.

Table 1: Core Identifiers for **3-Chloro-2-methylanisole**

| Identifier | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 3260-88-6 | [1] [3] [5] |
| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene | [1] [2] |
| Synonyms | 2-Chloro-6-methoxytoluene, 2-Methyl-3-chloroanisole | [1] [2] [6] |
| Molecular Formula | C ₈ H ₉ ClO | [1] [2] [4] [5] [7] |
| Molecular Weight | 156.61 g/mol | [1] [2] [3] [4] [7] |
| InChI | InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | [1] [3] [7] |
| InChIKey | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [1] [3] [7] [8] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)OC | [1] [7] [8] [9] |
| EC Number | 221-862-6 | [3] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of **3-Chloro-2-methylanisole** is critical for its handling, storage, and application in chemical synthesis, dictating choices of solvents, reaction temperatures, and purification methods. The compound exists as a liquid at room temperature.[\[2\]](#)

Table 2: Physicochemical Properties of **3-Chloro-2-methylanisole**

| Property | Value | Conditions | Source(s) |
|------------------------|----------------|-----------------|-----------|
| Melting Point | -3 °C | [6][8] | |
| Boiling Point | 213-217 °C | at 1 atm (lit.) | [3][6] |
| Density | 1.16 g/mL | at 25 °C (lit.) | [3][8] |
| Refractive Index (n_D) | 1.42 | at 20 °C (lit.) | [3] |
| Flash Point | 60 °C (140 °F) | closed cup | [3][6] |

Synthesis Methodologies and Mechanistic Insights

The synthesis of **3-Chloro-2-methylanisole** can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. This section details the most prevalent methods, offering both step-by-step protocols and an expert analysis of the underlying chemical principles.

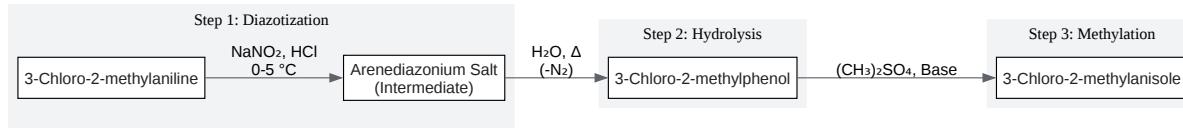
Route 1: From 3-Chloro-2-methylaniline via Diazotization

This well-established, multi-step route begins with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] It leverages the Sandmeyer-type reaction chemistry, where an amino group is converted into a versatile diazonium salt, which is subsequently displaced to yield a phenol. The final step involves etherification to produce the target anisole.

Causality and Experimental Choices:

- **Diazotization:** The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures.[1] Sodium nitrite is the standard diazotizing agent, and a strong acid like HCl is required to generate the necessary nitrous acid (HNO₂) in situ.
- **Hydrolysis:** The diazonium salt is carefully heated in an aqueous acidic solution to hydrolyze it to the corresponding phenol, 3-chloro-2-methylphenol. This step involves the nucleophilic attack of water on the diazonium salt, releasing nitrogen gas.
- **Williamson Ether Synthesis:** The final methylation of the phenolic hydroxyl group is a classic Williamson ether synthesis. A strong base (e.g., NaOH or K₂CO₃) is used to deprotonate the

phenol, forming a more nucleophilic phenoxide ion. Dimethyl sulfate is an efficient and common methylating agent for this transformation.



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Caption: Workflow for the synthesis of **3-Chloro-2-methylanisole** from 3-chloro-2-methylaniline.

Experimental Protocol: Synthesis of **3-Chloro-2-methylanisole** from 3-Chloro-2-methylaniline

- Diazotization:** In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 3M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
- Hydrolysis:** Slowly add the diazonium salt solution to a flask containing boiling 1M sulfuric acid. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, continue heating under reflux for 1 hour to ensure complete hydrolysis.
- Extraction:** Cool the reaction mixture to room temperature. Extract the product, 3-chloro-2-methylphenol, with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Methylation:** Dissolve the crude 3-chloro-2-methylphenol in methanol. Add potassium carbonate (2.0 eq) followed by the dropwise addition of dimethyl sulfate (1.2 eq). Heat the mixture to reflux for 4-6 hours.

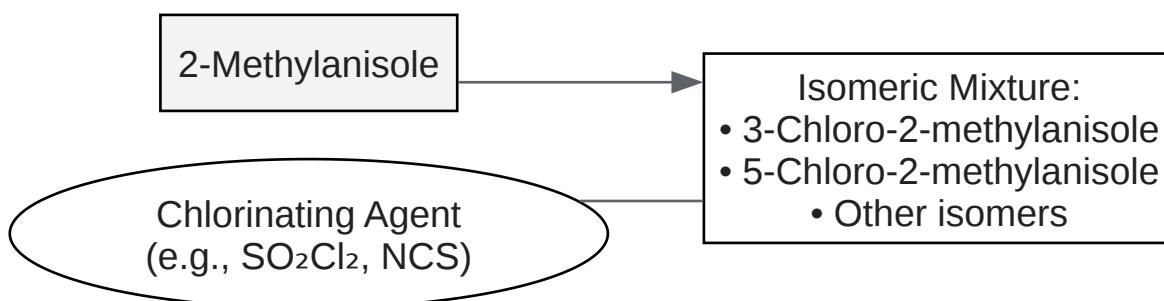
- Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation to yield pure **3-Chloro-2-methylanisole**.

Route 2: Electrophilic Chlorination of 2-Methylanisole

A more direct approach involves the electrophilic aromatic substitution of 2-methylanisole.^[1] However, this route presents a significant challenge in regioselectivity. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. The methoxy group is a stronger activator than the methyl group.

Causality and Mechanistic Considerations:

- Directing Effects: The methoxy group at C1 directs incoming electrophiles to positions 2, 4, and 6. The methyl group at C2 directs to positions 3, 5, and 6. Position 2 is blocked. The strong activation and directing effect of the methoxy group favor substitution at C4 and C6. The methyl group directs to C3 and C5.
- Product Mixture: Consequently, the direct chlorination of 2-methylanisole typically yields a mixture of isomers, including the desired **3-chloro-2-methylanisole**, along with 5-chloro-2-methylanisole and potentially other isomers.^[1] Separating these isomers can be challenging and may require careful fractional distillation or chromatography.
- Chlorinating Agent: Mild chlorinating agents like N-chlorosuccinimide (NCS) with a catalyst or sulfonyl chloride (SO₂Cl₂) are often used to control the reaction and prevent over-chlorination.



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Caption: Direct chlorination of 2-methylanisole leading to a mixture of products.

Experimental Protocol: Electrophilic Chlorination of 2-Methylanisole

- Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-methylanisole (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
- Chlorination: Cool the solution to 0 °C. Add sulfonyl chloride (SO_2Cl_2) (1.0 eq) dropwise over 30 minutes.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by TLC or GC-MS to observe the formation of products and consumption of the starting material.
- Quenching and Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting isomeric mixture must be separated by fractional distillation under reduced pressure or by preparative column chromatography.

Applications in Research and Development

3-Chloro-2-methylanisole serves as a valuable building block and intermediate in several areas of chemical science, primarily due to the specific arrangement of its functional groups which allow for diverse chemical transformations.

- Pharmaceutical and Agrochemical Synthesis: The primary application of this compound is as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.^[1] The chloro- and methoxy-substituted toluene scaffold is a common feature in many biologically active compounds. The chlorine atom, in particular, can be used as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.^[1] Its precursor, 3-chloro-2-methylaniline, is a key intermediate for herbicides like Quinclorac and in the synthesis of dyes.^{[7][8]}

- Organometallic Chemistry: **3-Chloro-2-methylanisole** is used in the preparation of arene-manganese tricarbonyl complexes.[1] These types of organometallic complexes are studied for their catalytic properties and as reagents in organic synthesis.

Safety, Handling, and Storage

Proper handling and storage of **3-Chloro-2-methylanisole** are essential to ensure laboratory safety. It is classified as a flammable liquid and vapor.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
|-------------------|--|-------------|-------------------------------------|-----------|
| Flammable Liquids |  alt text | Warning | H226: Flammable liquid and vapor | [2][3] |

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.[10]
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3][10]
- Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[10] Take precautionary measures against static discharge.[10] Avoid contact with skin and eyes.[2]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials and sources of ignition.

First Aid Measures:

- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][10]
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][10]
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][10]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][10]

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